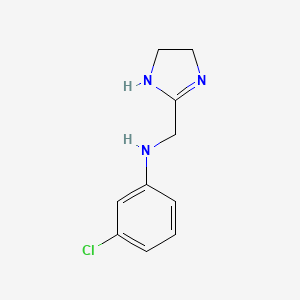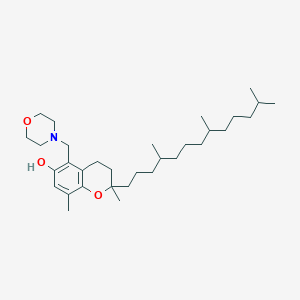
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol is a synthetic derivative of delta-tocopherol, a form of vitamin E. This compound is characterized by the presence of a morpholinylmethyl group attached to the tocopherol structure. It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol typically involves the reaction of delta-tocopherol with morpholine under specific conditions. The process may include:
Starting Material: Delta-tocopherol.
Reagent: Morpholine.
Catalyst: Often a base such as sodium hydride.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 60-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures .
化学反应分析
Types of Reactions
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol can undergo various chemical reactions, including:
Oxidation: The tocopherol moiety can be oxidized to form quinones.
Reduction: The morpholinyl group can be reduced under specific conditions.
Substitution: The morpholinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tocopherol quinones, while substitution reactions can introduce different functional groups to the morpholinylmethyl moiety .
科学研究应用
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
作用机制
The mechanism of action of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with molecular targets such as enzymes and cellular membranes .
相似化合物的比较
Similar Compounds
Alpha-Tocopherol: Another form of vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap reactive nitrogen species.
Delta-Tocopherol: The parent compound of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol, with strong antioxidant activity.
Uniqueness
This compound is unique due to the presence of the morpholinylmethyl group, which may enhance its solubility and bioavailability compared to other tocopherols. This modification can potentially improve its effectiveness in various applications, particularly in research and therapeutic contexts .
属性
分子式 |
C32H55NO3 |
|---|---|
分子量 |
501.8 g/mol |
IUPAC 名称 |
2,8-dimethyl-5-(morpholin-4-ylmethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3 |
InChI 键 |
NHGONPYIGRKKFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
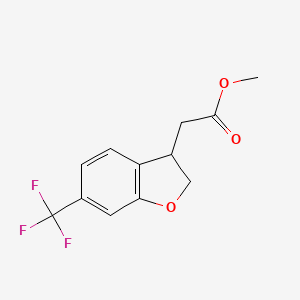
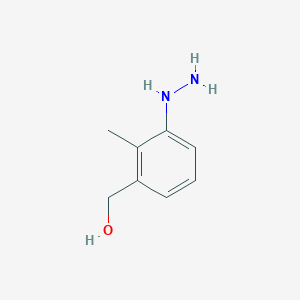

![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
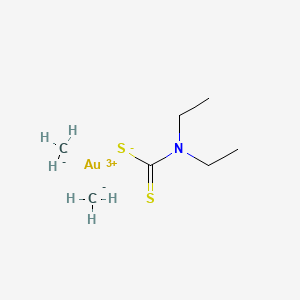

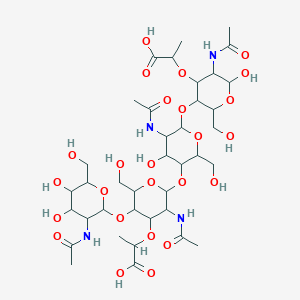
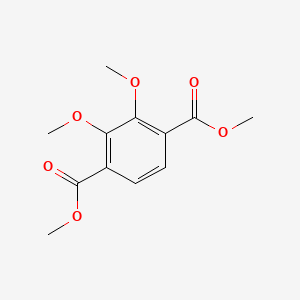

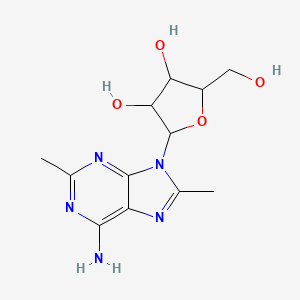
![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
